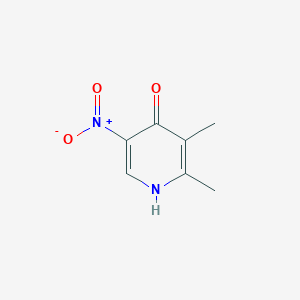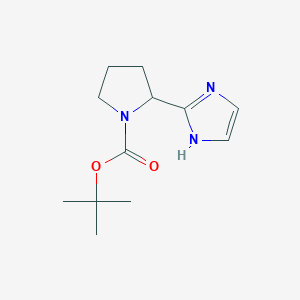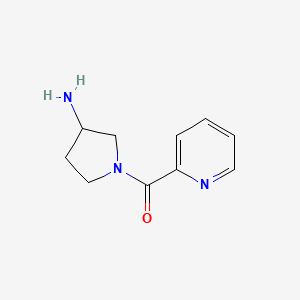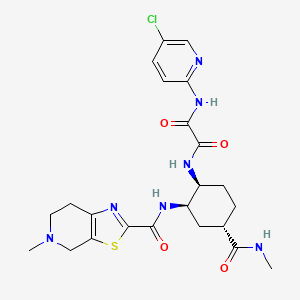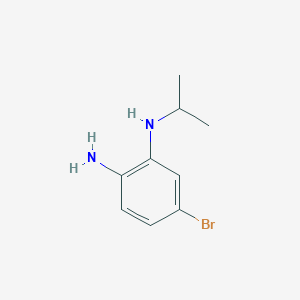![molecular formula C12H12Cl2N4O B1429267 (S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine CAS No. 1009303-42-7](/img/structure/B1429267.png)
(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine
Übersicht
Beschreibung
(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine, also known as S-DCPPM, is a synthetic molecule that has recently been studied for its potential applications in scientific research. It is a chiral molecule, meaning it has two forms that are mirror images of each other, and it has a wide range of potential uses in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The pyrido[2,3-d]pyrimidine scaffold has been utilized in the design and synthesis of compounds with potent inhibitory activity against human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), showcasing potential as antitumor agents. The study of compounds derived from this scaffold demonstrates the influence of the 4-position substituent on their activity, highlighting the structural importance of this moiety in medicinal chemistry (Gangjee et al., 2005).
Chemical Reactions and Derivatives
- Investigations into the reactivity of pyrido[2,3-d]pyrimidine derivatives have led to the synthesis of a new polynuclear heterocyclic ring system. These studies provide insights into the versatile chemistry of this scaffold and its potential for creating diverse heterocyclic compounds (El-Gazzar et al., 2007).
Biological Activity
- Pyrimidine and thienopyrimidine derivatives, which include pyrido[2,3-d]pyrimidine, play a crucial role in organic chemistry due to their multiple biological activities. This includes their potential as antimicrobial and anti-inflammatory agents, highlighting their significance in drug discovery (Tolba et al., 2018).
Anticancer Potential
- Compounds based on the pyrido[2,3-d]pyrimidine scaffold have been evaluated for their anticancer activity. These studies contribute to understanding the therapeutic potential of these compounds in the treatment of various cancer types (Elzahabi et al., 2018).
Antibacterial Evaluation
- Novel derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their antibacterial activity. These studies provide valuable information for the development of new antibacterial agents (Afrough et al., 2019).
Antitumor and Antiviral Activity
- The pyrido[2,3-d]pyrimidine derivatives have been explored for their antitumor and antiviral activities, offering potential for the development of new therapeutics in these areas (Su et al., 1986).
Histamine Receptor Ligands
- Studies have been conducted on 2-aminopyrimidines, closely related to pyrido[2,3-d]pyrimidines, as ligands for histamine receptors. These studies contribute to understanding the therapeutic potential of these compounds in anti-inflammatory and pain treatments (Altenbach et al., 2008).
Eigenschaften
IUPAC Name |
(3S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O/c1-7-6-19-5-4-18(7)11-8-2-3-9(13)15-10(8)16-12(14)17-11/h2-3,7H,4-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBVFHWKXJYIR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



